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Compound of Interest

Compound Name: 2,6-Diisopropylbenzoic acid

Cat. No.: B134420

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-
diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. Understanding its
distinct spectral characteristics is crucial for its identification, purity assessment, and elucidation
of its chemical behavior in various applications, including as a synthetic intermediate in drug
development. This document outlines the theoretical basis for its spectral features, presents
available quantitative data, and provides standardized experimental protocols for obtaining
such data.

Core Spectroscopic Data

The spectroscopic signature of 2,6-diisopropylbenzoic acid is defined by the interplay of its
carboxylic acid functionality and the bulky isopropyl groups flanking it on the aromatic ring.
These features give rise to characteristic signals in Infrared (IR) spectroscopy, Nuclear
Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
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Property Value

Molecular Formula C13H1802[1]

Molecular Weight 206.28 g/mol [1][2]

IUPAC Name 2,6-di(propan-2-yl)benzoic acid[1]
CAS Number 92035-95-5[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-diisopropylbenzoic acid is expected to exhibit characteristic
absorption bands indicative of its carboxylic acid and substituted aromatic structure.

Wavenumber (cm~12) Functional Group Vibration Mode
~2500-3300 (broad) O-H Stretching
~2970-2870 C-H (isopropyl & aromatic) Stretching
~1700-1680 C=0 (carboxylic acid) Stretching

~1600 & ~1470 C=C (aromatic) Stretching

~1300 C-O Stretching

~920 O-H Bending (out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the hydrogen and carbon framework of the
molecule. Due to the molecule's symmetry, the two isopropyl groups are chemically equivalent.

H NMR (Proton NMR)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
) Carboxylic acid (-

~10-13 Singlet (broad) 1H
COOH)

~7.1-7.4 Multiplet 3H Aromatic protons
Isopropyl methine (-

~3.0-35 Septet 2H Propy (
CH)
Isopropyl methyl (-

~1.2 Doublet 12H propy v
CHs)

13C NMR (Carbon-13 NMR)
Chemical Shift (ppm) Carbon Type

~170-180 Carboxylic acid (-COOH)
~145-150 Aromatic C2, C6 (ipso-isopropyl)
~125-135 Aromatic C1 (ipso-carboxyl) & C4
~120-125 Aromatic C3, C5

~30-35 Isopropyl methine (-CH)

~23-25 Isopropyl methyl (-CHs)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2,6-diisopropylbenzoic acid.
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miz lon

206 [M]* (Molecular lon)
191 [M - CHs]*

163 [M - COOH]*+

149 [M - C3H7]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

e Sample Preparation: Ensure the solid 2,6-diisopropylbenzoic acid sample is dry and
crystalline.

¢ Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory (e.g., with a diamond or zinc selenide crystal).

e Background Scan: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrumental interferences.

o Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring good contact by applying pressure with the built-in press.

o Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm~1.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is then analyzed for characteristic peaks.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft, non-abrasive wipe.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh 5-10 mg of 2,6-diisopropylbenzoic acid and
dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCls) in
a clean, dry vial.

Transfer: Transfer the solution into a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

Shimming: Optimize the homogeneity of the magnetic field by shimming on the sample.

Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each unique carbon.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS) Protocol (Electron lonization -
El)

Sample Introduction: Introduce a small amount of the 2,6-diisopropylbenzoic acid sample
into the mass spectrometer, typically via a direct insertion probe or after separation by gas
chromatography (GC). For direct insertion, the sample is heated to induce vaporization.

lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron and the formation of a
positively charged molecular ion ([M]*) and fragment ions.
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e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or other detector records the abundance of each ion.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a compound like 2,6-diisopropylbenzoic acid.

Spectroscopic Analysis Workflow

Sample Preparation

Synthesis & Purification of 2,6-Diisopropylbenzoic Acid

Sample Sample 5ample

Spectrosc v)pic Analysis

Y

A4
IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Confirmation

Functional Group ID Structural Elucidation . .
(e.g., -COOH, Ar-H) (H & 13C Connectivity) Molecular Weight & Fragmentation Pattern

Combined Data Analysis & Structure Confirmation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b134420?utm_src=pdf-body
https://www.benchchem.com/product/b134420?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: A logical workflow for the spectroscopic analysis of 2,6-diisopropylbenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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